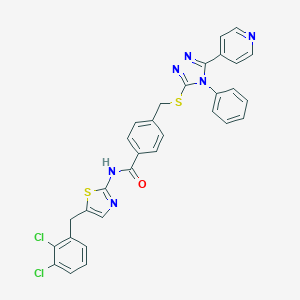
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate has low toxicity and is well-tolerated in vivo. It has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate is its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Its low toxicity and selective cytotoxicity make it an attractive candidate for further study. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate. One direction is the development of more potent and selective anticancer and anti-inflammatory agents based on this compound. Another direction is the investigation of the mechanism of action of this compound to better understand its biological activity. Additionally, the synthesis of novel organic materials based on this compound is an area of potential future research.
Métodos De Síntesis
The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate involves the reaction of 3-acetyl-2-methyl-1-phenyl-1H-indole-5-carboxylic acid with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer and anti-inflammatory properties. In material science, it has been used as a building block for the synthesis of novel organic materials. In organic synthesis, it has been used as a starting material for the synthesis of various indole derivatives.
Propiedades
Fórmula molecular |
C26H25NO4S |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(3-acetyl-2-methyl-1-phenylindol-5-yl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C26H25NO4S/c1-16-13-17(2)26(18(3)14-16)32(29,30)31-22-11-12-24-23(15-22)25(20(5)28)19(4)27(24)21-9-7-6-8-10-21/h6-15H,1-5H3 |
Clave InChI |
NYYCNVQKPMNTBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)
![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)